GSK-3484862

Description

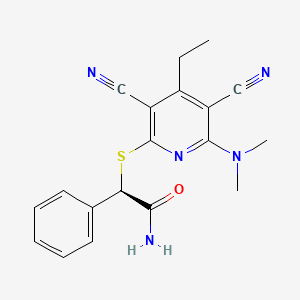

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5OS/c1-4-13-14(10-20)18(24(2)3)23-19(15(13)11-21)26-16(17(22)25)12-8-6-5-7-9-12/h5-9,16H,4H2,1-3H3,(H2,22,25)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEQQZZDWUNUQK-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)N)N(C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C(=NC(=C1C#N)S[C@H](C2=CC=CC=C2)C(=O)N)N(C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK-3484862: A Deep Dive into its Mechanism of Action as a Selective DNMT1 Degrader

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK-3484862 is a novel, potent, and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] Its unique mechanism of action, which involves inducing the proteasome-dependent degradation of DNMT1, sets it apart from traditional nucleoside analog inhibitors.[1][3][4] This leads to rapid and profound DNA hypomethylation, reactivation of silenced genes, and potent anti-tumor activity with improved tolerability in preclinical models.[5][6] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Selective Inhibition and Degradation of DNMT1

This compound is a dicyanopyridine-containing compound that functions as a non-covalent inhibitor of DNMT1.[1][3] Unlike traditional cytidine (B196190) analogs, it does not get incorporated into DNA. Instead, it displaces the DNMT1 active-site loop from the substrate DNA, preventing it from intercalating into CpG sites.[3] This selective inhibition of DNMT1's catalytic activity is a key aspect of its mechanism.

A defining feature of this compound is its ability to induce the degradation of the DNMT1 protein.[1][3][4] This degradation is dependent on the proteasome machinery.[1][3] In murine embryonic stem cells (mESCs), this process has been shown to be dependent on the presence of Uhrf1, an accessory factor of Dnmt1 with E3 ubiquitin ligase activity.[3][4] The compound-induced degradation of DNMT1 is rapid, occurring within hours of treatment, and leads to a significant reduction in global DNA methylation.[1][3][7] Importantly, this effect is achieved without a discernible decrease in DNMT1 mRNA levels, indicating a post-transcriptional mechanism of action.[1][3][7]

The depletion of DNMT1 and subsequent DNA hypomethylation are reversible upon removal of the compound.[4][7] This offers a significant advantage over covalent inhibitors, providing a more controlled and potentially safer therapeutic window.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various experimental settings.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| DNMT1 IC50 | 0.23 µM | Biochemical Assay | [2] |

Table 2: Effects of this compound on DNA Methylation

| Cell Line | Concentration | Duration | Effect on Global CpG Methylation | Reference |

| Murine Embryonic Stem Cells (mESCs) | 2 µM or 10 µM | 6 days | Decrease from ~70% to <18% | [8][9][10] |

| A549 Lung Cancer Cells | Not specified | 2 days | Plateaued decrease in global and locus-specific methylation | [11] |

Table 3: Cellular Effects of this compound

| Cell Line | Concentration | Duration | Observation | Reference |

| MOLM13 and THP1 (AML cell lines) | 48 nM - 50 µM | 3 days | No obvious effects on viability | [3] |

| Murine Embryonic Stem Cells (mESCs) | ≤ 10 µM | 14 days | Readily tolerated | [8][9][12] |

Key Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced DNMT1 Degradation

The following diagram illustrates the proposed signaling pathway for the degradation of DNMT1 induced by this compound.

Caption: this compound binds to and inhibits DNMT1, leading to its ubiquitination by UHRF1 and subsequent degradation by the proteasome, resulting in global DNA hypomethylation.

Experimental Workflow for Assessing DNA Methylation

This diagram outlines a typical experimental workflow to evaluate the effect of this compound on DNA methylation.

Caption: A generalized workflow for studying the effects of this compound on DNA methylation, from cell treatment to various analysis methods.

Detailed Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Lines: MOLM13, THP1, A549, NCI-H1299, and murine embryonic stem cells (mESCs) have been utilized in studies with this compound.[3][11]

-

Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[2]

-

Treatment: Cells are seeded at a specified density and treated with various concentrations of this compound or a DMSO vehicle control for the indicated time periods (ranging from hours to several days).[3][8]

Western Blotting for DNMT1 Protein Levels

-

Cell Lysis: After treatment, cells are harvested and lysed in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against DNMT1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

DNA Methylation Analysis

-

Genomic DNA Extraction: Genomic DNA is extracted from treated and control cells.

-

DNA Denaturation and Spotting: DNA is denatured and spotted onto a nitrocellulose membrane.

-

Antibody Incubation: The membrane is blocked and incubated with an anti-5mC antibody.

-

Detection: The signal is detected using an HRP-conjugated secondary antibody and ECL.

-

Loading Control: The same membrane can be stained with methylene (B1212753) blue to verify equal DNA loading.[3][7]

-

Bisulfite Conversion: Genomic DNA is treated with sodium bisulfite to convert unmethylated cytosines to uracils, while methylated cytosines remain unchanged.

-

PCR Amplification: Specific genomic loci of interest are amplified by PCR using primers designed for the bisulfite-converted DNA.

-

Pyrosequencing: The PCR products are subjected to pyrosequencing to quantify the percentage of methylation at specific CpG sites.[3][11]

-

Library Preparation: Genomic DNA is fragmented, and sequencing adapters are ligated. The DNA is then subjected to bisulfite conversion.

-

Sequencing: The prepared library is sequenced using a next-generation sequencing platform.

-

Data Analysis: Sequencing reads are aligned to a reference genome, and the methylation status of each CpG site is determined.[8][9][10]

Cell Viability Assay

-

Cell Seeding: Cells are seeded in 96-well plates.

-

Treatment: Cells are treated with a range of concentrations of this compound.

-

Assay: Cell viability is assessed at various time points using assays such as CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.[3]

Conclusion

This compound represents a significant advancement in the field of epigenetic therapy. Its novel mechanism of inducing selective DNMT1 degradation offers a distinct and potentially more advantageous therapeutic approach compared to conventional DNA methyltransferase inhibitors. The reversible nature of its action, coupled with its potent hypomethylating effects and favorable tolerability profile in preclinical studies, underscores its promise as a valuable research tool and a potential therapeutic agent for various malignancies. Further investigation into its clinical efficacy and the broader implications of its unique mechanism of action is warranted.

References

- 1. academic.oup.com [academic.oup.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "this compound Targets DNMT1 for Degradation in Cells" by Qin Chen, Bigang Liu et al. [digitalcommons.library.tmc.edu]

- 5. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. biorxiv.org [biorxiv.org]

GSK-3484862: A Technical Guide to its Discovery and Development as a First-in-Class DNMT1 Degrader

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK-3484862 is a pioneering, first-in-class, non-nucleoside, reversible, and selective inhibitor of DNA methyltransferase 1 (DNMT1). Its discovery and development represent a significant advancement in the field of epigenetics, offering a novel therapeutic strategy for diseases with aberrant DNA methylation, particularly cancer. Unlike traditional cytidine (B196190) analogs, this compound exhibits a unique mechanism of action by inducing the proteasomal degradation of DNMT1, leading to passive demethylation of the genome. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development in this area.

Introduction: The Rationale for a Selective DNMT1 Inhibitor

DNA methylation is a critical epigenetic modification that plays a central role in gene regulation. The dysregulation of DNA methylation patterns is a hallmark of many diseases, including cancer, where hypermethylation of tumor suppressor genes leads to their silencing. DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division. Its overexpression in various cancers has made it an attractive therapeutic target.

Traditional DNA hypomethylating agents, such as decitabine (B1684300) and azacytidine, are nucleoside analogs that covalently trap DNMTs, leading to their degradation. However, these agents lack specificity for DNMT1 and are associated with significant toxicity, limiting their therapeutic window. This created a compelling need for the development of a selective, non-covalent DNMT1 inhibitor with an improved safety profile.

Discovery of this compound

This compound was discovered by GlaxoSmithKline as a potent and selective inhibitor of DNMT1. It is the purified R-enantiomer of the racemic mixture GSK-3482364. The discovery timeline, as inferred from published research, indicates its emergence in the late 2010s, with significant findings published around 2021.[1]

Mechanism of Action: A Novel DNMT1 Degrader

This compound acts as a selective DNMT1 inhibitor through a novel mechanism that leads to the degradation of the DNMT1 protein.[2][3][4]

Direct Inhibition of DNMT1 Enzymatic Activity

This compound directly inhibits the enzymatic activity of DNMT1. It is a non-covalent inhibitor, suggesting a reversible binding mode.[1]

UHRF1-Dependent Proteasomal Degradation of DNMT1

The primary mechanism of action of this compound is the induction of DNMT1 protein degradation. This process is dependent on the E3 ubiquitin ligase UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1).[2][3][4] UHRF1 is a crucial protein that recognizes hemi-methylated DNA and recruits DNMT1 to these sites to ensure the faithful propagation of methylation patterns after DNA replication. Treatment with this compound promotes the interaction between DNMT1 and UHRF1, leading to the ubiquitination of DNMT1 and its subsequent degradation by the proteasome. This leads to a rapid and sustained depletion of DNMT1 protein levels in treated cells.[2][3][4]

References

The Chemical Core of GSK-3484862: A Technical Guide to a Novel DNMT1 Degrader

For Researchers, Scientists, and Drug Development Professionals

GSK-3484862 is a potent and selective, non-covalent inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns through cell division. This document provides an in-depth technical overview of the chemical structure, mechanism of action, and experimental evaluation of this compound, designed for professionals in the fields of epigenetics, oncology, and drug discovery.

Chemical Structure and Properties

This compound is a dicyanopyridine-containing small molecule. Its chemical identity is well-defined, providing a solid foundation for its study and application.

| Property | Value |

| Formal Name | αR-[[3,5-dicyano-6-(dimethylamino)-4-ethyl-2-pyridinyl]thio]-benzeneacetamide[1] |

| CAS Number | 2170136-65-7[1] |

| Molecular Formula | C₁₉H₁₉N₅OS[1] |

| Molecular Weight | 365.5 g/mol [1] |

| SMILES | NC(--INVALID-LINK--SC2=C(C#N)C(CC)=C(C#N)C(N(C)C)=N2)=O[1] |

| Purity | ≥95%[1] |

| Solubility | Soluble in DMSO[1] |

Mechanism of Action: A Dual-Function Inhibitor and Degrader

This compound exhibits a novel mechanism of action, functioning not only as an inhibitor of DNMT1's enzymatic activity but also as an inducer of its degradation. This dual activity leads to a rapid and profound loss of DNA methylation in treated cells.

The primary mode of action involves the targeted degradation of DNMT1 protein. This process is dependent on the ubiquitin-proteasome system. In murine embryonic stem cells (mESCs), the degradation of DNMT1 induced by this compound has been shown to be dependent on UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1), an E3 ubiquitin ligase that is a key accessory factor for DNMT1.[1][2] This leads to the polyubiquitination of DNMT1, marking it for destruction by the proteasome.[3] The depletion of DNMT1 protein is rapid, occurring within hours of treatment, and importantly, this effect is not associated with a decrease in DNMT1 mRNA levels.[2]

This targeted degradation results in global DNA hypomethylation.[2] The effects of this compound on DNMT1 levels and DNA methylation have been shown to be reversible upon removal of the compound.[2]

Caption: this compound induces UHRF1-mediated ubiquitination and proteasomal degradation of DNMT1.

Quantitative Biological Activity

This compound has been evaluated in various cellular contexts, demonstrating potent and specific activity against DNMT1.

| Assay | Cell Line/System | Endpoint | Result | Reference |

| Enzymatic Inhibition | Recombinant DNMT1 | IC₅₀ | 0.23 µM | [Selleck Chemicals Data] |

| Cell Viability | Murine Embryonic Stem Cells (mESCs) | Tolerated Concentration | ≤ 10 µM for 14 days | [4] |

| DNA Methylation | Wild-Type mESCs | Global CpG Methylation | Reduction from ~70% to <18% after 6 days (2 µM and 10 µM) | [4][5] |

| Protein Levels | Wild-Type mESCs | DNMT1 Protein Reduction | Modest reduction after 4 days (2 µM and 10 µM) | [5] |

| Gene Expression | Wild-Type mESCs | Upregulation of Methylated Genes | Observed within 2 days of treatment | [4] |

| DNMT1 Degradation | Various Cancer Cell Lines & mESCs | Onset of Degradation | Within hours of treatment | [2] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. These are based on methodologies reported in the cited literature and should be adapted and optimized for specific experimental conditions.

Cell Viability Assay

This protocol outlines a method to determine the cytotoxicity of this compound.

-

Cell Seeding: Seed cells (e.g., murine embryonic stem cells) in a 24-well plate at a density of 30,000 cells per well.[6]

-

Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., from 2 pM to 200 µM) or a vehicle control (e.g., 0.1% DMSO).[6]

-

Incubation and Medium Refreshment: Culture the cells for the desired duration (e.g., 6 days), refreshing the medium with the compound or vehicle daily.[6]

-

Cell Counting: At the end of the treatment period, assess cell morphology, detach the cells using trypsin, and count the number of viable cells using a cell counter.[6]

Western Blot for DNMT1 Protein Levels

This protocol describes the detection of DNMT1 protein levels following treatment with this compound.

-

Cell Lysis: After treating cells with this compound for the desired time, lyse the cells in an appropriate buffer (e.g., SDS sample buffer).

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for DNMT1 overnight at 4°C. Follow this with incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

RT-qPCR for Gene Expression Analysis

This protocol is for quantifying changes in mRNA levels of target genes after this compound treatment.

-

RNA Isolation: Isolate total RNA from treated and control cells using a suitable reagent like TRIzol.[7]

-

DNase Treatment: Treat the RNA samples with TURBO DNase to remove any contaminating genomic DNA.[7]

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a high-capacity reverse transcription kit.[7]

-

qPCR Reaction: Perform the quantitative PCR using an aliquot of the cDNA, gene-specific primers, and a suitable qPCR master mix.[8]

-

Data Analysis: Normalize the expression of the target gene to a stable housekeeping gene and calculate the relative expression changes.[9]

Whole-Genome Bisulfite Sequencing (WGBS)

This protocol provides an overview of how to assess genome-wide DNA methylation changes.

-

Genomic DNA Isolation: Extract high-quality genomic DNA from treated and control cells.[6]

-

Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil (B121893) while leaving methylated cytosines unchanged. The EZ DNA Methylation-Gold Kit is a commonly used tool for this step.[7]

-

Library Preparation: Prepare sequencing libraries from the bisulfite-converted DNA. This typically involves random priming and the addition of sequencing adapters.[10]

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.[10]

-

Data Analysis: Align the sequencing reads to a reference genome and quantify the methylation levels at single-nucleotide resolution.[11]

Caption: A typical workflow for assessing the cellular effects of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. pnas.org [pnas.org]

- 4. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. illumina.com [illumina.com]

- 11. biorxiv.org [biorxiv.org]

The Role of GSK-3484862 in DNA Hypomethylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-3484862 is a potent and selective, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns through cell division. Unlike traditional cytidine (B196190) analogs, this compound induces DNA hypomethylation through a novel mechanism: targeting DNMT1 for proteasome-dependent degradation. This technical guide provides an in-depth overview of the core mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways and experimental workflows.

Introduction

DNA methylation is a fundamental epigenetic modification that plays a crucial role in regulating gene expression, genomic stability, and cellular differentiation. Aberrant DNA methylation patterns are a hallmark of numerous diseases, including cancer. DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for copying existing methylation patterns onto newly synthesized DNA strands during replication. Its overexpression is frequently observed in various cancers, making it an attractive therapeutic target.

This compound has emerged as a promising small molecule that selectively inhibits DNMT1.[1][2][3][4][5] It is a dicyanopyridine-containing compound that operates through a distinct mechanism of action compared to traditional nucleoside analogs like decitabine (B1684300) and azacytidine.[1][2][3][4][5] Instead of being incorporated into DNA and forming a covalent bond with the enzyme, this compound acts as a degrader, leading to the rapid depletion of DNMT1 protein levels and subsequent global DNA hypomethylation.[1][2][3][4] This guide delves into the specifics of this process, providing the technical details necessary for researchers and drug development professionals to understand and potentially utilize this compound in their work.

Mechanism of Action: DNMT1 Degradation

This compound's primary mechanism for inducing DNA hypomethylation is the targeted degradation of DNMT1 protein.[1][2][3][4] This process is initiated by the binding of this compound to DNMT1, which is then targeted for ubiquitination and subsequent degradation by the proteasome. A critical player in this pathway is the E3 ubiquitin ligase UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1).[1]

The degradation of DNMT1 is rapid, with protein levels decreasing within hours of treatment.[1][2][6] This effect is reversible upon removal of the compound.[1][2] The degradation is proteasome-dependent, as demonstrated by the rescue of DNMT1 levels in the presence of proteasome inhibitors like MG132.[1]

Signaling Pathway for this compound-Induced DNMT1 Degradation

The following diagram illustrates the signaling pathway leading to DNMT1 degradation upon treatment with this compound.

Caption: this compound-induced DNMT1 degradation pathway.

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its effects across different experimental conditions.

In Vitro DNMT1 Inhibition

| Compound | Target | IC50 (µM) | Selectivity | Reference |

| This compound | DNMT1 | 0.23 | Selective over DNMT3A/3B | [7] |

Global DNA Hypomethylation

| Cell Line | Treatment Concentration (µM) | Treatment Duration | Reduction in Global 5mC | Reference |

| Murine Embryonic Stem Cells (mESCs) | 2 - 10 | 6 days | From ~70% to <18% | [8][9][10] |

| Cancer Cell Lines | Not specified | 2 days | >50% loss | [3] |

Locus-Specific DNA Hypomethylation

| Cell Line | Locus | Treatment Concentration (µM) | Treatment Duration | Methylation Change | Reference |

| HCT-116 (DNMT3B -/-) | Vimentin Promoter | Dose-dependent | Not specified | Loss of methylation correlated with increased gene expression | [7][11] |

| A549 | LINE-1 | 2 | 48 hours | Progressive loss of methylation | [6] |

Effect on Cell Viability

| Cell Line | Treatment Concentration (µM) | Treatment Duration | Effect on Viability | Reference |

| Murine Embryonic Stem Cells (mESCs) | ≤ 10 | 14 days | Well tolerated | [9] |

| A549 | 4 | 24-48 hours | Slight impediment to growth by 48h | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for characterizing the effects of this compound.

Western Blotting for DNMT1 Detection

This protocol is for assessing the levels of DNMT1 protein in cells treated with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus (wet or semi-dry)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against DNMT1

-

Loading control primary antibody (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with the desired concentrations of this compound for the specified duration. Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against DNMT1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.

Bisulfite Pyrosequencing for DNA Methylation Analysis

This protocol outlines the steps for quantifying DNA methylation at specific CpG sites.

Materials:

-

Genomic DNA extraction kit

-

Bisulfite conversion kit

-

PCR primers (one biotinylated) specific for the target region of bisulfite-converted DNA

-

PCR reagents (polymerase, dNTPs, buffer)

-

Streptavidin-coated beads

-

Pyrosequencing instrument and reagents

-

Sequencing primer

Procedure:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from cells treated with this compound or a vehicle control.

-

Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite using a commercial kit. This reaction converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification: Amplify the bisulfite-converted DNA using PCR with a pair of primers specific to the target region. One of the primers should be biotinylated to allow for subsequent purification.

-

Immobilization of PCR Product: Incubate the biotinylated PCR product with streptavidin-coated beads to immobilize the DNA.

-

Strand Separation: Denature the immobilized PCR product to remove the non-biotinylated strand, resulting in single-stranded DNA bound to the beads.

-

Sequencing Primer Annealing: Anneal a sequencing primer to the single-stranded DNA template.

-

Pyrosequencing Reaction: Perform the pyrosequencing reaction according to the instrument manufacturer's instructions. The instrument will sequentially add dNTPs, and the incorporation of a nucleotide generates a light signal that is proportional to the number of nucleotides incorporated.

-

Data Analysis: The pyrosequencing software analyzes the light signals to determine the sequence and quantify the percentage of methylation at each CpG site by comparing the ratio of C to T.

Dot Blot Assay for Global 5mC Detection

This is a semi-quantitative method to assess changes in global DNA methylation.

Materials:

-

Genomic DNA

-

Denaturation solution (e.g., 0.4 M NaOH)

-

Neutralization solution (e.g., 2 M ammonium (B1175870) acetate)

-

Nylon membrane

-

UV crosslinker

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against 5-methylcytosine (B146107) (5mC)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

Methylene (B1212753) blue staining solution

Procedure:

-

DNA Denaturation: Denature a known amount of genomic DNA by heating in a denaturation solution.

-

Spotting: Spot the denatured DNA onto a nylon membrane. Allow the spots to air dry.

-

Crosslinking: UV-crosslink the DNA to the membrane.

-

Methylene Blue Staining: Stain the membrane with methylene blue to visualize the DNA spots and confirm equal loading.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-5mC primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the chemiluminescent signal using an imaging system. The intensity of the spots corresponds to the amount of 5mC in the sample.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for studying the effects of this compound and the logical relationship of its mechanism of action.

References

- 1. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 7. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

GSK-3484862: A Reversible Inhibitor and Degrader of DNMT1

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK-3484862 is a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns through cell division. Unlike traditional nucleoside analogs that act as irreversible inhibitors, this compound is a non-covalent, reversible inhibitor.[1][2][3] Its unique mechanism of action involves not only the inhibition of DNMT1's catalytic activity but also the targeted degradation of the DNMT1 protein. This dual action leads to profound but reversible DNA hypomethylation. This document provides a comprehensive overview of the reversible nature of this compound, including its mechanism of action, supporting quantitative data, detailed experimental protocols for assessing its reversibility, and visualizations of the relevant cellular pathways and experimental workflows.

Introduction

DNA methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression, cellular differentiation, and genome stability. The dysregulation of DNA methylation is a hallmark of various diseases, including cancer. DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for copying existing methylation patterns onto newly synthesized DNA strands during replication. Its overexpression and aberrant activity are frequently observed in tumor cells, making it an attractive therapeutic target.

This compound has emerged as a novel, highly selective, non-nucleoside inhibitor of DNMT1.[4][5] A key feature that distinguishes this compound from earlier DNMT1 inhibitors, such as decitabine (B1684300) and azacytidine, is its reversible, non-covalent mode of inhibition.[1][3] Furthermore, this compound induces the proteasome-dependent degradation of DNMT1, offering a distinct and potentially more tolerable mechanism for reducing DNMT1 activity in cells.[4][5][6] The reversibility of its effects on both DNMT1 protein levels and DNA methylation is a significant attribute, suggesting that its therapeutic window could be managed by controlling its administration.

Mechanism of Action: Reversible Inhibition and Targeted Degradation

This compound functions through a dual mechanism:

-

Reversible Inhibition: It binds to DNMT1 non-covalently, leading to a rapid and reversible inhibition of its enzymatic activity.[1] This mode of action is in stark contrast to nucleoside analogs that form covalent adducts with the enzyme, leading to irreversible inhibition.

-

Targeted Degradation: Beyond enzymatic inhibition, this compound promotes the degradation of the DNMT1 protein. This process is dependent on the proteasome machinery.[5][6] Studies have shown that in certain cellular contexts, this degradation is also dependent on the presence of UHRF1, an accessory protein that directs DNMT1 to newly replicated DNA.

The combined effect of reversible inhibition and protein degradation leads to a significant and rapid decrease in cellular DNMT1 activity, resulting in global DNA hypomethylation.[5][6] Crucially, upon removal of this compound, both DNMT1 protein levels and DNA methylation patterns can be restored, highlighting the reversible nature of its cellular effects.[5][6]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

| Target | IC50 (μM) | Assay Type | Reference |

| DNMT1 | 0.23 | Enzymatic Assay | |

| DNMT3A/3L | >50 | Enzymatic Assay | |

| DNMT3B/3L | >50 | Enzymatic Assay |

Table 2: Cellular Effects of this compound

| Cell Line | Concentration | Treatment Duration | Effect | Reference |

| Murine Embryonic Stem Cells | 2 µM | 6 days | Global CpG methylation reduced from ~70% to <18% | |

| Murine Embryonic Stem Cells | 10 µM | 6 days | Global CpG methylation reduced from ~70% to <18% | |

| A549 Cells | 2 and 4 µM | 24 hours | Depletion of DNMT1 protein | |

| HCT-116 Cells | Varied | - | Dose-dependent loss of promoter DNA methylation | [1] |

Experimental Protocols

Washout Experiment to Determine Reversibility of DNMT1 Depletion and DNA Hypomethylation

This protocol is designed to assess the recovery of DNMT1 protein levels and the re-establishment of DNA methylation following the removal of this compound.

Materials:

-

Cell line of interest (e.g., A549, mESCs)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Reagents for Western blotting (lysis buffer, antibodies against DNMT1 and a loading control)

-

Reagents for DNA extraction and bisulfite sequencing

Procedure:

-

Cell Seeding: Seed cells in multiple plates or flasks to allow for harvesting at different time points.

-

Treatment: Treat cells with a predetermined concentration of this compound (e.g., 2 µM) or DMSO as a vehicle control for a specified duration (e.g., 48-72 hours) to induce DNMT1 degradation and hypomethylation.

-

Washout:

-

After the treatment period, aspirate the medium containing this compound.

-

Wash the cells twice with sterile PBS to remove any residual compound.

-

Add fresh, compound-free complete medium to the cells.

-

-

Time-Course Collection:

-

Harvest a set of treated and control cells immediately after the washout (T=0).

-

Continue to culture the remaining cells in compound-free medium.

-

Harvest cells at various time points post-washout (e.g., 24, 48, 72, 96 hours).

-

-

Analysis:

-

Western Blotting: Prepare protein lysates from the harvested cells at each time point. Perform Western blotting to analyze the levels of DNMT1 protein. Use a loading control (e.g., GAPDH, Actin) to normalize the results.

-

DNA Methylation Analysis: Extract genomic DNA from the harvested cells at each time point. Perform bisulfite sequencing on specific gene promoters or global methylation analysis to assess the kinetics of DNA remethylation.

-

Expected Outcome: A gradual recovery of DNMT1 protein levels and a progressive increase in DNA methylation at previously hypomethylated loci in the washout samples over time, compared to the sustained low levels in continuously treated cells.

Visualizations

Signaling Pathway of this compound Action and Reversal

Caption: this compound action and reversal pathway.

Experimental Workflow for Assessing Reversibility

References

- 1. academic.oup.com [academic.oup.com]

- 2. Response to Chen et. al - PMC [pmc.ncbi.nlm.nih.gov]

- 3. muehlemann.dcbp.unibe.ch [muehlemann.dcbp.unibe.ch]

- 4. academic.oup.com [academic.oup.com]

- 5. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ooir.org [ooir.org]

GSK-3484862: A Technical Guide to Proteasome-Dependent Degradation of DNMT1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of GSK-3484862, a selective, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). It details the compound's ability to induce proteasome-dependent degradation of DNMT1, leading to global DNA hypomethylation. This document summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the underlying biological processes.

Core Mechanism of Action

This compound is a dicyanopyridine-containing compound that selectively targets DNMT1 for protein degradation.[1][2][3] This degradation is rapid, occurring within hours of treatment, and notably, does not involve a decrease in DNMT1 mRNA levels.[1][2][3][4] The process is dependent on the cellular proteasome machinery, as demonstrated by the prevention of DNMT1 depletion in the presence of proteasome inhibitors like MG132.[1][5] In murine embryonic stem cells (mESCs), the degradation of DNMT1 induced by this compound is contingent upon the presence and E3 ubiquitin ligase activity of the DNMT1 accessory factor, Uhrf1.[1][2][3] The effects of this compound on DNMT1 levels and DNA methylation are reversible upon removal of the compound.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on DNMT1 levels and DNA methylation in various cell lines.

Table 1: Effective Concentration and Time-Course of DNMT1 Depletion in A549 Cells

| Concentration | Time | DNMT1 Protein Level | Reference |

| 80 nM | 12 h | Detectably reduced | [1][6] |

| 80 nM | 24 h | Severely diminished | [1][6] |

| 80 nM | 48 h | Severely diminished | [1][6] |

| 16 nM & 3.2 nM | Up to 6 days | Unchanged | [1][6] |

| 2 µM or 4 µM | 24 h | Drastically reduced | [6] |

Table 2: this compound-Induced Global DNA Hypomethylation in A549 Cells

| Treatment Time | Total 5mC Content (%) | % of Pre-treatment Level | Reference |

| 0 h (DMSO) | ~3.5% | 100% | [1] |

| 12 h | 2.6% | ~74% | [1] |

| 24 h | 1.8% | ~51% | [1] |

| 48 h | 1.5% | ~43% | [1] |

Table 3: Comparative Effects of this compound in Murine Embryonic Stem Cells (mESCs)

| Treatment | Duration | Global CpG Methylation | Reference |

| This compound | 6 or 14 days | Dropped from ~70% to <18% | [7][8][9] |

| Decitabine (5 µM) | 48 h | Less striking effect than this compound | [1] |

| This compound (as low as 0.1 µM) | 24 h | Striking effect on Dnmt1 level | [1] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key pathways and experimental procedures related to the action of this compound.

References

- 1. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound targets DNMT1 for degradation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

The Critical Role of UHRF1 in GSK-3484862-Induced DNMT1 Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-3484862 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in maintaining DNA methylation patterns.[1][2][3] Beyond simple inhibition, this compound induces the rapid degradation of DNMT1 protein, leading to global DNA hypomethylation.[1][2][3][4] This guide delves into the molecular mechanism underpinning this degradation, focusing on the indispensable role of UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1), an E3 ubiquitin ligase. This process is proteasome-dependent and highlights a sophisticated pathway for targeted protein degradation with significant therapeutic potential.[1][2][3]

The Signaling Pathway of this compound-Induced DNMT1 Degradation

This compound-induced degradation of DNMT1 is not a direct action of the compound on DNMT1 alone. Instead, it hijacks the cellular protein degradation machinery, with UHRF1 acting as a crucial mediator. The binding of this compound to DNMT1 is believed to induce a conformational change that marks DNMT1 for recognition by the UHRF1 E3 ubiquitin ligase. UHRF1 then polyubiquitinates DNMT1, targeting it for degradation by the 26S proteasome. This mechanism is particularly evident in murine embryonic stem cells (mESCs), where the absence of UHRF1 completely abrogates the degradation of DNMT1 following this compound treatment.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on DNMT1 levels and DNA methylation.

Table 1: Effect of this compound on DNMT1 Protein Levels in A549 Cells [1]

| This compound Concentration | Treatment Duration | DNMT1 Protein Level |

| 80 nM | 12 hours | Detectably reduced |

| 80 nM | 24 hours | Severely diminished |

| 80 nM | 48 hours | Severely diminished |

| 16 nM | Up to 6 days | Unchanged |

| 3.2 nM | Up to 6 days | Unchanged |

Table 2: UHRF1-Dependent DNMT1 Degradation in Murine Embryonic Stem Cells (mESCs) [1][5]

| Cell Type | This compound Treatment (2 µM for 48h) | DNMT1 Protein Level | Global DNA Methylation |

| Wild-Type (WT) mESCs | Yes | Overtly degraded | Hypomethylated |

| UHRF1-/- mESCs | Yes | No change | No further loss |

| WT mESCs | No (Control) | Normal | Normal |

| UHRF1-/- mESCs | No (Control) | Normal | Severely hypomethylated |

Table 3: Comparison of this compound and Decitabine in mESCs [5]

| Compound | Concentration | Treatment Duration | Effect on DNMT1 Level |

| This compound | 0.1 µM | 24 hours | Striking reduction |

| Decitabine | 5 µM | 48 hours | Noticeable decrease |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the role of UHRF1 in this compound-induced DNMT1 degradation.

Cell Culture and Drug Treatment

-

Cell Lines: A549 human lung adenocarcinoma cells and murine embryonic stem cells (wild-type and UHRF1-/-).

-

Culture Conditions: Standard cell culture conditions (e.g., DMEM supplemented with 10% FBS and antibiotics, at 37°C in a 5% CO2 incubator).

-

Drug Preparation: this compound and Decitabine are dissolved in DMSO to create stock solutions, which are then diluted in culture medium to the final working concentrations.

-

Treatment: Cells are seeded and allowed to adhere overnight before being treated with the compounds for the indicated durations.

Western Blotting

Western blotting is employed to detect and quantify the levels of specific proteins, such as DNMT1 and UHRF1.

-

Cell Lysis: Cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-DNMT1, anti-UHRF1, and a loading control like anti-β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to investigate protein-protein interactions, such as the interaction between DNMT1 and UHRF1.

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to the "bait" protein (e.g., anti-DNMT1). Protein A/G agarose (B213101) beads are then added to pull down the antibody-protein complex.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Analysis: The bound proteins are eluted from the beads and analyzed by Western blotting using an antibody against the "prey" protein (e.g., anti-UHRF1).

In Vitro Ubiquitination Assay

This assay is performed to directly assess the E3 ubiquitin ligase activity of UHRF1 towards a substrate.

-

Components: The reaction mixture typically includes recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the E3 ligase (UHRF1). The substrate protein (e.g., histone H3 or DNMT1) is also included.

-

Reaction: The components are incubated together at 37°C to allow the ubiquitination cascade to proceed.

-

Analysis: The reaction is stopped, and the products are analyzed by Western blotting using an antibody against the substrate to observe higher molecular weight bands corresponding to ubiquitinated forms of the protein.

Conclusion

The degradation of DNMT1 induced by this compound is a highly specific process that is critically dependent on the presence and E3 ligase activity of UHRF1. This mechanism provides a powerful strategy for targeting DNMT1 in therapeutic contexts, offering a more profound and sustained depletion of the protein than enzymatic inhibition alone. The experimental approaches detailed in this guide provide a robust framework for further investigation into this and similar targeted protein degradation pathways, which are of growing importance in modern drug discovery.

References

Literature review of GSK-3484862 for epigenetic research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-3484862 is a novel, non-nucleoside, selective inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns through cell division.[1][2][3] Unlike traditional nucleoside analogs such as decitabine (B1684300) and 5-azacytidine, this compound does not get incorporated into DNA, offering a distinct mechanism of action with potentially improved tolerability.[4][5] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and relevant signaling pathways for its application in epigenetic research.

Mechanism of Action

This compound functions as a DNMT1-selective degrader.[1][2][6] Its primary mechanism involves binding to DNMT1 and inducing its proteasome-dependent degradation.[1][7] This leads to a rapid and significant depletion of DNMT1 protein levels within hours of treatment, without affecting DNMT1 mRNA levels.[1][7][8] The degradation of DNMT1 results in global DNA hypomethylation, leading to the reactivation of silenced genes.[1][9][10] In murine embryonic stem cells (mESCs), the degradation of Dnmt1 by this compound is dependent on the accessory factor Uhrf1 and its E3 ubiquitin ligase activity.[1][8] The effects of this compound on DNMT1 depletion and DNA hypomethylation have been shown to be reversible upon removal of the compound.[1][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Cell Line/Assay | Reference |

| IC50 | 0.23 µM | DNMT1 enzymatic assay | [11] |

Table 2: Cellular Activity and Efficacy

| Cell Line | Concentration | Duration | Effect | Reference |

| A549 (Human Lung Adenocarcinoma) | 2 µM, 4 µM | 24 hours | Drastic reduction in DNMT1 protein levels | [7] |

| A549 | 80 nM | 2 days | Significant reduction in DNMT1 protein | [7] |

| Murine Embryonic Stem Cells (mESCs) | 0.1 µM | 24 hours | Severe depletion of Dnmt1 | [7] |

| mESCs | 2 µM, 10 µM | 6 days | Global CpG methylation drops from ~70% to <18% | [9][10] |

| MOLM13, THP1 (Myeloid Leukemia) | 4 µM | 1 day | Decreased DNMT1 protein levels | [12] |

| NCI-H1299 (Lung Cancer) | 0.1–4 µM | - | Increased DNMT3B expression, depletion of DNMT1 | [13] |

Key Experimental Protocols

Western Blot for DNMT1 Protein Levels

This protocol is adapted from studies demonstrating this compound-induced DNMT1 degradation.[1][7]

Methodology:

-

Cell Lysis: Lyse cells treated with this compound or DMSO control with 4xSDS sample buffer.

-

Protein Separation: Separate the protein lysates by Bis-Tris sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a 4–20% precast polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a membrane for immunoblotting.

-

Antibody Incubation: Probe the membrane with primary antibodies against DNMT1, DNMT3A, and DNMT3B. Use a loading control antibody (e.g., actin or tubulin) to ensure equal protein loading.

-

Detection: Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and an appropriate substrate for visualization.

DNA Methylation Analysis by Pyrosequencing

This protocol is based on methods used to assess locus-specific DNA methylation changes following this compound treatment.[1][13]

Methodology:

-

Genomic DNA Isolation: Extract genomic DNA from treated and control cells.

-

Bisulfite Conversion: Treat 1 µg of genomic DNA with sodium bisulfite using a commercial kit (e.g., EZ DNA Methylation-Gold Kit) according to the manufacturer's instructions.

-

PCR Amplification: Amplify the target genomic loci using PCR primers specifically designed for bisulfite-converted DNA.

-

Pyrosequencing: Perform pyrosequencing analysis on the PCR products to quantify the methylation percentage at specific CpG sites.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on different cell lines.[7][12]

Methodology:

-

Cell Seeding: Seed cells in a multi-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound or DMSO control.

-

Incubation: Incubate the cells for a specified period (e.g., 3 days).

-

Viability Measurement: Measure cell viability using a luminescence-based assay (e.g., CellTiter-Glo) according to the manufacturer's protocol.

-

Data Analysis: Normalize the results to the DMSO-treated control to determine the relative cell viability.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: Mechanism of this compound-induced DNMT1 degradation and subsequent epigenetic changes.

Experimental Workflow for Assessing this compound Effects

Caption: A typical experimental workflow to evaluate the effects of this compound in vitro.

Compensatory Upregulation of DNMT3B in Lung Cancer Cells

Caption: Proposed mechanism for DNMT3B upregulation in lung cancer cells treated with this compound.

Conclusion

This compound represents a valuable tool for epigenetic research, offering a selective and reversible means of targeting DNMT1. Its distinct mechanism of action, inducing protein degradation rather than direct enzymatic inhibition through DNA incorporation, provides a cleaner system for studying the consequences of DNMT1 loss and DNA hypomethylation. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in both basic research and drug development settings. Further investigation into its effects in various biological contexts will continue to elucidate its potential as a therapeutic agent.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. "this compound Targets DNMT1 for Degradation in Cells" by Qin Chen, Bigang Liu et al. [digitalcommons.library.tmc.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound targets DNMT1 for degradation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for GSK-3484862 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-3484862 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] Unlike traditional cytidine (B196190) analogs, this compound induces the degradation of DNMT1 protein, leading to passive DNA demethylation in a replication-dependent manner.[3][4] This compound has demonstrated low cellular toxicity and offers a valuable tool for studying the effects of DNMT1 inhibition and DNA hypomethylation in various cancer cell lines and murine embryonic stem cells (mESCs).[1][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on DNMT1 degradation, DNA methylation, and cell viability.

Mechanism of Action

This compound functions as a DNMT1-selective degrader.[2] It binds to the DNMT1-DNA complex, trapping the enzyme on the DNA.[6] This action leads to the proteasome-dependent degradation of DNMT1, without significantly affecting DNMT1 mRNA levels.[3][4] In murine embryonic stem cells, this process has been shown to be dependent on the E3 ubiquitin ligase activity of Uhrf1.[3][4] The resulting depletion of DNMT1 leads to a rapid and significant global hypomethylation of DNA.[3][7]

Caption: Mechanism of action of this compound leading to DNMT1 degradation and DNA hypomethylation.

Quantitative Data Summary

The following tables summarize the reported effects of this compound across various cell lines and experimental conditions.

Table 1: Effective Concentrations of this compound in Various Cell Lines

| Cell Line | Cell Type | Effective Concentration Range | Observed Effect | Reference |

| A549 | Human Lung Adenocarcinoma | 80 nM - 2 µM | DNMT1 degradation, DNA hypomethylation | [3] |

| NCI-H1299 | Human Non-small Cell Lung Cancer | 0.1 - 4 µM | DNMT1 depletion, increased DNMT3B expression | [6][8] |

| MCF7 | Human Breast Adenocarcinoma | Not specified | DNMT1 degradation | [3] |

| U2OS | Human Osteosarcoma | Not specified | DNMT1 degradation | [3] |

| PC3 | Human Prostate Adenocarcinoma | Not specified | DNMT1 degradation | [3] |

| MOLM13, THP1, MV4-11, GDM-1 | Human Acute Myeloid Leukemia | Not specified | DNMT1 degradation | [3] |

| mESCs (J1, V6.5) | Murine Embryonic Stem Cells | 2 µM - 10 µM | Global DNA hypomethylation, low cytotoxicity | [5][7] |

| HCT-116 (DNMT3B-/-) | Human Colorectal Carcinoma | Not specified | Promoter demethylation and gene re-expression | [9] |

Table 2: Time-Dependent Effects of this compound

| Cell Line | Treatment Duration | Concentration | Observed Effect | Reference |

| A549 | Hours | Not specified | Rapid DNMT1 depletion | [3] |

| A549 | 12 - 48 hours | Not specified | Detectable DNA demethylation at 12h, plateauing after 24-48h | [6] |

| mESCs | 2 days | 2 µM - 10 µM | Upregulation of methylated genes | [5][7] |

| mESCs | 6 - 14 days | 2 µM - 10 µM | Global CpG methylation drops from ~70% to <18% | [5][7] |

Experimental Protocols

Protocol 1: Assessment of DNMT1 Degradation by Western Blot

This protocol details the procedure for treating cells with this compound and subsequently analyzing DNMT1 protein levels via Western blotting.

Caption: Experimental workflow for analyzing DNMT1 protein levels by Western blot.

Materials:

-

Cell line of interest (e.g., A549)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against DNMT1

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

-

Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 2 µM) and a vehicle control (DMSO).[3][6] Incubate for the desired time period (e.g., 24 hours).

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer:

-

Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the DNMT1 signal to the loading control.

Protocol 2: Analysis of DNA Methylation by Pyrosequencing

This protocol describes how to assess changes in locus-specific DNA methylation following treatment with this compound.

Materials:

-

Treated cells from Protocol 1

-

Genomic DNA extraction kit

-

Sodium bisulfite conversion kit (e.g., EZ DNA Methylation-Gold Kit)

-

PCR primers designed for specific genomic loci

-

Pyrosequencing instrument and reagents

Procedure:

-

Genomic DNA Extraction: Extract genomic DNA from this compound-treated and control cells using a commercial kit according to the manufacturer's instructions.

-

Bisulfite Conversion: Treat 1 µg of genomic DNA with sodium bisulfite using a kit.[3] This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification:

-

Amplify the bisulfite-converted DNA using PCR primers specific to the genomic region of interest.[3]

-

One of the primers should be biotinylated for subsequent purification.

-

-

Pyrosequencing:

-

Perform pyrosequencing analysis on the PCR products according to the instrument manufacturer's protocol.

-

The software will quantify the percentage of methylation at each CpG site within the analyzed sequence.

-

-

Data Analysis: Compare the methylation levels at specific CpG sites between this compound-treated and control samples.

Protocol 3: Cell Viability Assay

This protocol outlines a method to determine the effect of this compound on cell viability.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

96-well clear-bottom plates

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 20 nM to 12.5 µM) and a vehicle control.[3]

-

Incubation: Incubate the plate for the desired duration (e.g., 3 days).[3]

-

Assay:

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Read the luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control to determine the relative cell viability and calculate the IC50 value if applicable.

Conclusion

This compound is a valuable research tool for investigating the biological consequences of DNMT1 depletion and DNA hypomethylation. The protocols provided here offer a framework for assessing its activity in various cell culture models. Researchers should optimize these protocols based on their specific cell lines and experimental goals.

References

- 1. academic.oup.com [academic.oup.com]

- 2. "this compound Targets DNMT1 for Degradation in Cells" by Qin Chen, Bigang Liu et al. [digitalcommons.library.tmc.edu]

- 3. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. biorxiv.org [biorxiv.org]

- 8. This compound, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for GSK-3484862 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of GSK-3484862, a selective, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), in various in vitro experimental settings. The protocols and data presented are compiled from peer-reviewed scientific literature to assist in the effective design and execution of your research.

Introduction

This compound is a potent and specific inhibitor of DNMT1, an enzyme crucial for maintaining DNA methylation patterns following DNA replication.[1][2] Unlike traditional nucleoside analogs, this compound functions by inducing the proteasome-dependent degradation of DNMT1, leading to passive DNA demethylation over subsequent cell divisions.[1][2][3] This mechanism of action offers the potential for high specificity and reduced cytotoxicity compared to other DNA hypomethylating agents.[2][3] These characteristics make this compound a valuable tool for studying the roles of DNA methylation in gene regulation, cancer biology, and other epigenetic processes.

Mechanism of Action: DNMT1 Degradation

This compound operates by targeting DNMT1 for degradation. This process is dependent on the proteasome machinery within the cell. The inhibitor facilitates the removal of the DNMT1 protein, rather than just inhibiting its enzymatic activity, leading to a rapid and sustained loss of DNMT1.[1][2][3][4]

Caption: Mechanism of action of this compound leading to DNMT1 degradation and DNA hypomethylation.

Data Presentation: Recommended Concentrations

The optimal concentration of this compound is cell-type and assay-dependent. The following tables summarize effective concentrations from various studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |

| A549 (Human Lung Adenocarcinoma) | Western Blot (DNMT1 levels) | 80 nM - 2 µM | 2 days | Significant reduction in DNMT1 protein levels at ≥80 nM. | [1] |

| A549 (Human Lung Adenocarcinoma) | Cell Viability | 4 µM | 2 days | Less toxic than a related compound, GSK-3685032. | [1] |

| Murine Embryonic Stem Cells (mESCs) | Cell Viability / Toxicity | 20 nM - 12.5 µM | 3 days | Well-tolerated at concentrations up to 10 µM. | [5][6] |

| Murine Embryonic Stem Cells (mESCs) | DNA Methylation (Global) | 2 µM - 10 µM | 6 - 14 days | Dramatic loss of global DNA methylation. | [6][7][8][9] |

| Murine Embryonic Stem Cells (mESCs) | Western Blot (DNMT1 levels) | 2 µM - 10 µM | 4 days | Modest reduction in DNMT1 protein levels. | [7][8] |

| DNMT3B-/- HCT-116 (Human Colon Carcinoma) | Gene Expression (Vimentin) | Dose-dependent | Not Specified | Up-regulation of vimentin (B1176767) expression. | [10][11] |

| NCI-H1299 (Human Non-Small Cell Lung Carcinoma) | Cell Viability | 0.4 µM | 2 days | Increased sensitivity in DNMT3B-deficient cells. | [12] |

| Murine Pre-implantation Embryos | Blastocyst Formation | > 0.35 µM | Not Specified | Prevention of blastocyst formation. | [6] |

Experimental Protocols

Protocol 1: Determination of DNMT1 Protein Degradation by Western Blot

This protocol outlines the steps to assess the effect of this compound on DNMT1 protein levels in a chosen cell line.

Materials:

-

This compound

-

Cell line of interest (e.g., A549)

-

Complete cell culture medium

-

DMSO (vehicle control)

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against DNMT1

-

Primary antibody for a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM) and a DMSO vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Re-probe the membrane with a loading control antibody to ensure equal protein loading. Quantify the band intensities to determine the relative decrease in DNMT1 levels.

Caption: A streamlined workflow for assessing DNMT1 protein degradation via Western Blot.

Protocol 2: Analysis of Global DNA Methylation

This protocol provides a general method to assess changes in global DNA methylation following treatment with this compound.

Materials:

-

This compound

-

Cell line of interest (e.g., mESCs)

-

Complete cell culture medium

-

DMSO (vehicle control)

-

Genomic DNA isolation kit

-

Global DNA Methylation Assay Kit (e.g., ELISA-based) or access to services for whole-genome bisulfite sequencing (WGBS).

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with the desired concentration of this compound (e.g., 2 µM for mESCs) and a DMSO control for an extended period (e.g., 6-14 days), passaging cells as needed.

-

Genomic DNA Isolation: Harvest the cells and isolate genomic DNA using a commercial kit according to the manufacturer's instructions.

-

Global Methylation Analysis:

-

ELISA-based Assay: Use an ELISA-based kit to quantify the percentage of 5-methylcytosine (B146107) (5mC) in the genomic DNA samples. Follow the manufacturer's protocol.

-

Whole-Genome Bisulfite Sequencing (WGBS): For a more comprehensive analysis, submit the genomic DNA for WGBS. This will provide single-base resolution of DNA methylation across the genome.

-

-

Data Analysis:

-

For ELISA-based assays, compare the percentage of 5mC in treated samples to the control.

-

For WGBS data, analyze the global CpG methylation levels and identify differentially methylated regions.

-

Logical Relationships and Considerations

The efficacy of this compound is linked to cell division, as its mechanism of inducing DNMT1 degradation leads to passive demethylation during DNA replication. Therefore, longer incubation times that allow for multiple cell cycles are often required to observe significant effects on DNA methylation and downstream gene expression.

Caption: The relationship between this compound concentration, time, and downstream cellular effects.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental systems. Always refer to the manufacturer's instructions for reagents and kits. For research use only. Not for use in diagnostic procedures.

References

- 1. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. "this compound Targets DNMT1 for Degradation in Cells" by Qin Chen, Bigang Liu et al. [digitalcommons.library.tmc.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. biorxiv.org [biorxiv.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

GSK-3484862 solubility and preparation for in vivo studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of GSK-3484862 for in vivo studies. This compound is a potent and selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1) with an IC50 of 0.23 µM.[1][2] It functions by inducing the degradation of DNMT1, leading to DNA hypomethylation, and is being investigated for its therapeutic potential in cancer.[3][4][5] Unlike traditional cytidine (B196190) analogs, this compound demonstrates low cellular toxicity.[4]

Physicochemical and Solubility Data

This compound is a solid with a molecular weight of 365.45 g/mol .[3] Its solubility is a critical factor for the design of both in vitro and in vivo experiments. The following tables summarize the solubility of this compound in various solvents.

Table 1: Solubility of this compound

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |